(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid
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Overview
Description
(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is an organic compound with a unique structure that includes a tert-butoxy group, a dimethylamino group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl alcohol, dimethylamine, and a suitable propanoic acid derivative.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Catalysts: Acid or base catalysts to facilitate the reactions.
Temperature Control: Precise temperature control to optimize reaction rates and minimize side reactions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy or dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with Proteins: Modulate protein-protein interactions, affecting cellular signaling pathways.
Affect Cellular Processes: Influence cellular processes such as metabolism, cell division, and apoptosis through its biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(tert-butoxy)-2-(methylamino)propanoic acid: Similar structure but with a methylamino group instead of a dimethylamino group.
(2R)-3-(tert-butoxy)-2-(ethylamino)propanoic acid: Similar structure but with an ethylamino group instead of a dimethylamino group.
(2R)-3-(tert-butoxy)-2-(propylamino)propanoic acid: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butoxy and dimethylamino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H19NO3 |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-6-7(8(11)12)10(4)5/h7H,6H2,1-5H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
PKINVVXBSOCSOY-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)N(C)C |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C |
Origin of Product |
United States |
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